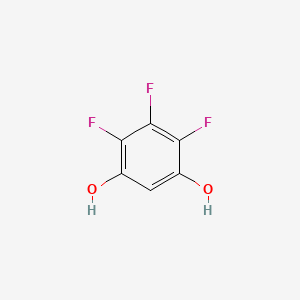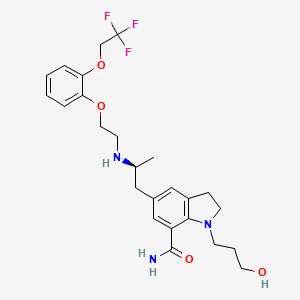![molecular formula C8H12N2 B13429800 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and the tetrahydro configuration adds to its unique chemical properties. Imidazopyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with aldehydes or ketones followed by cyclization can yield the desired imidazopyridine structure . Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have also been employed for the direct functionalization of imidazopyridines .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. The modification of existing synthetic methods to enhance yield and reduce costs is a common practice. For instance, the use of cyanoacetohydrazide, aromatic aldehydes, and various diamines in the presence of specific catalysts can lead to the efficient production of functionalized imidazopyridines .
化学反応の分析
Types of Reactions
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common and can be achieved using various reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide or transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while substitution reactions can yield various N-alkyl or N-acyl derivatives .
科学的研究の応用
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, imidazopyridines have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyrimidine: A structural analog with applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its unique rearrangement properties under acidic conditions.
Uniqueness
5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine is unique due to its specific tetrahydro configuration and the presence of a methyl group at the 7th position. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-10-6-9-5-8(10)4-7/h5-7H,2-4H2,1H3 |
InChIキー |
XPOIQXZZFHZUMF-UHFFFAOYSA-N |
正規SMILES |
CC1CCN2C=NC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


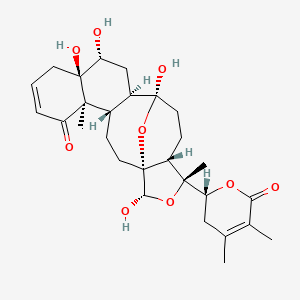
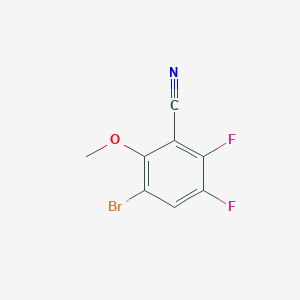
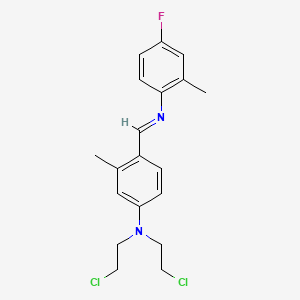
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
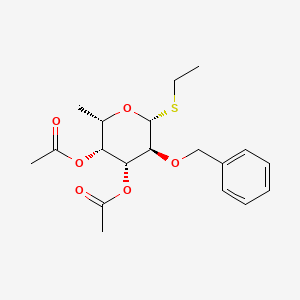
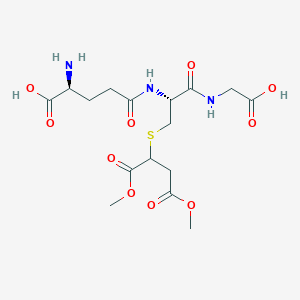
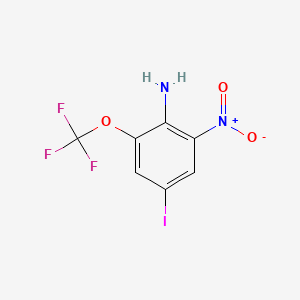
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
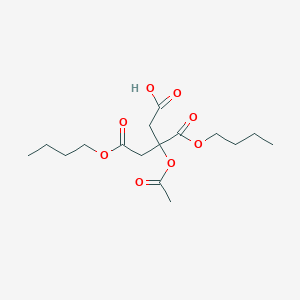
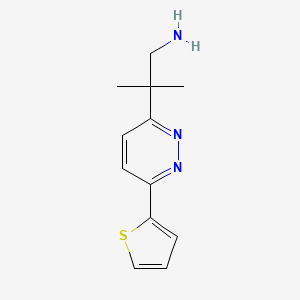
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
